Bienvenue dans la boutique en ligne BenchChem!

Hck-IN-1

HIV-1 Pathogenesis Host-Virus Interface Kinase Selectivity

Hck-IN-1 (compound B9) selectively blocks Nef-dependent Hck activation (IC50 2.8 μM) with minimal direct activity against Hck or other Src kinases (>20 μM). Unlike pan-Src inhibitors, it preserves host signaling while targeting HIV-1 Nef:Hck interface. Broadly inhibits HIV-1 replication (~300 nM) across Nef variants. For R&D use.

Molecular Formula C16H11ClN6O3S
Molecular Weight 402.8 g/mol
Cat. No. B2508554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHck-IN-1
Molecular FormulaC16H11ClN6O3S
Molecular Weight402.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11ClN6O3S/c17-10-2-1-3-11(8-10)19-20-14-13(21-22(15(14)24)16(18)27)9-4-6-12(7-5-9)23(25)26/h1-8,21H,(H2,18,27)
InChIKeyLEQSBTDRMOZWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hck-IN-1 Procurement Guide: Nef-Dependent Hck Inhibitor for HIV-1 Replication Studies


Hck-IN-1 (compound B9, CAS 1473404-51-1) is a diphenylpyrazolo compound that functions as a selective inhibitor of Nef-dependent hematopoietic cell kinase (Hck) activation [1]. It targets the interaction between the HIV-1 accessory protein Nef and Hck, a member of the Src family kinases, disrupting a key host-viral interface essential for HIV-1 replication and infectivity . This compound is not a pan-Hck inhibitor; it specifically blocks the Nef:Hck complex with an IC₅₀ of 2.8 μM, while exhibiting minimal direct activity against Hck alone (IC₅₀ >20 μM) or other Src-family members (c-Src, Lck, Lyn) .

Why Pan-Src Inhibitors Cannot Substitute for Hck-IN-1 in HIV-1 Nef Research


Generic substitution with broad-spectrum Src family kinase inhibitors is scientifically unsound when the objective is interrogation of the Nef:Hck interface. Pan-Src inhibitors such as A-419259 or dasatinib inhibit Hck, Src, Lck, and Lyn at nanomolar potencies (IC₅₀ ranges 3-11 nM), thereby ablating the entire Src signaling network in the cell . In contrast, Hck-IN-1 exhibits >7-fold selectivity for the Nef-bound Hck complex over free Hck (2.8 μM vs >20 μM) and minimal direct inhibition of c-Src, Lck, and Lyn (IC₅₀ >20 μM) [1]. Using a pan-inhibitor introduces confounding cytotoxicity and obscures Nef-specific phenotypes, whereas Hck-IN-1 preserves host Src signaling integrity while specifically uncoupling the Nef-mediated pathological activation of Hck .

Hck-IN-1 Comparative Quantitative Evidence for Scientific Selection


Nef-Dependent vs. Free Hck: Hck-IN-1 7-Fold Selectivity for the Pathological Complex

Hck-IN-1 is not an Hck kinase inhibitor per se; it specifically disrupts the Nef:Hck protein-protein interaction complex. In head-to-head biochemical assays, Hck-IN-1 inhibits Nef-dependent Hck activation with an IC₅₀ of 2.8 μM, while its activity against free Hck is >20 μM, representing a >7.1-fold selectivity window for the Nef-bound pathological state [1]. This differential is critical: broad-spectrum Src inhibitors like A-419259 inhibit both free Hck (IC₅₀ = 11.26 nM) and other Src kinases at sub-nanomolar to low nanomolar potencies, providing no discrimination between physiological and Nef-driven signaling .

HIV-1 Pathogenesis Host-Virus Interface Kinase Selectivity

Src Family Kinase Selectivity: Hck-IN-1 vs. Pan-Src Inhibitor A-419259

Hck-IN-1 demonstrates negligible direct inhibition of related Src family kinases. In standardized in vitro kinase assays, Hck-IN-1 exhibited IC₅₀ values >20 μM against c-Src, Lck, and Lyn . This profile starkly contrasts with pan-Src inhibitor A-419259, which potently inhibits Src (9 nM), Lck (<3 nM), Lyn (<3 nM), and Hck (11.26 nM) [1]. The >2000-fold difference in potency against Src family members between these compounds means that Hck-IN-1 preserves T-cell receptor signaling (Lck-dependent) and broader cellular Src functions at concentrations that fully suppress Nef-mediated Hck activation (1 μM) [2].

Kinase Profiling Off-Target Activity Src Family

Broad-Spectrum Anti-HIV-1 Activity Across All Eleven Nef Chimeras

Hck-IN-1 demonstrates exceptional antiviral breadth, inhibiting the replication of all eleven HIV-1 Nef chimeras tested in CEM-T4 cells with a consistent IC₅₀ of ~300 nM across the panel [1]. This Nef chimera panel represents diverse HIV-1 Nef variants that support replication, and uniform inhibition indicates that Hck-IN-1 targets a conserved Nef functional epitope. In contrast, Hck-IN-1 at concentrations up to 3.0 μM had no effect on Nef-defective HIV-1 replication, confirming Nef-dependent mechanism specificity . This contrasts with direct-acting antiretrovirals that may show variable activity against viral variants or be vulnerable to resistance mutations in viral targets.

HIV-1 Replication Nef Chimera Panel Antiviral Breadth

Functional Disruption of Nef-Mediated HIV-1 Infectivity Enhancement

Beyond replication inhibition, Hck-IN-1 directly counteracts the ability of Nef to enhance virion infectivity. In the TZM-bl reporter cell line assay, Hck-IN-1 inhibited Nef-mediated enhancement of HIV-1 infectivity in a concentration-dependent manner, with significant effects observed across a 0.1 to 3.0 μM concentration range [1]. This functional endpoint demonstrates that Hck-IN-1 disrupts a key post-entry Nef function. Comparable data for alternative Nef antagonists in this specific infectivity assay are not systematically available, but the concentration range aligns with the compound's activity in Nef:Hck complex inhibition and cellular SFK activation assays [2].

HIV-1 Infectivity Nef Function TZM-bl Reporter Assay

Recommended Research Applications for Hck-IN-1 Based on Validated Evidence


Dissection of Nef-Specific Signaling Pathways in HIV-1 Infected Cells

Use Hck-IN-1 at 1-3 μM to selectively block Nef-dependent Hck activation without inhibiting c-Src, Lck, or Lyn (IC₅₀ >20 μM for all). This application leverages the >7-fold selectivity window for Nef:Hck over free Hck [1]. Researchers can compare Hck-IN-1 treated infected cells with those treated with pan-Src inhibitor A-419259 to delineate Nef-specific versus general Src-dependent phenotypes. Recommended cellular model: CEM-T4 T-lymphoblast cells or primary CD4+ T cells infected with wild-type HIV-1.

HIV-1 Replication Studies Across Genetically Diverse Nef Variants

Apply Hck-IN-1 in CEM-T4 cell-based viral replication assays to achieve uniform inhibition (~300 nM IC₅₀) across all eleven HIV-1 Nef chimeras tested . This broad-spectrum activity against diverse Nef variants makes Hck-IN-1 suitable for experiments requiring consistent host-target engagement irrespective of viral sequence variation. Include Nef-defective HIV-1 as a negative control, which shows no replication inhibition at 3.0 μM Hck-IN-1, to confirm Nef-dependent mechanism specificity.

Nef-Mediated HIV-1 Infectivity Enhancement Assays

Utilize Hck-IN-1 in the TZM-bl reporter cell line to quantitatively assess inhibition of Nef-dependent virion infectivity enhancement. Treatment with 0.1-3.0 μM Hck-IN-1 produces concentration-dependent suppression of infectivity, providing a functional readout for Nef antagonist activity [2]. This assay is orthogonal to replication assays and can be used to validate compound activity in single-round infection experiments.

Long-Term Nef-Dependent SFK Activation Suppression in Western Blot Analysis

For studies requiring sustained pathway inhibition, Hck-IN-1 at 1.0 μM (8-day incubation) completely abrogates Nef-dependent Src family kinase (SFK) activation in CEM-T4 cells as measured by phospho-SFK Western blotting . This extended treatment protocol is validated for experiments examining chronic Nef effects on host cell signaling and provides a reference point for dose and duration selection in long-term culture models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hck-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.